molecular formula C13H9BrClF2NO3S B10965902 4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

Cat. No.: B10965902
M. Wt: 412.63 g/mol
InChI Key: RRNSSMYGGUGCQL-UHFFFAOYSA-N
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Description

4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide is an organic compound with the molecular formula C₁₃H₉BrClF₂NO₃S. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride and 3-chloro-4-(difluoromethoxy)aniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromobenzenesulfonyl chloride is reacted with 3-chloro-4-(difluoromethoxy)aniline in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions (0-5°C) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[3-chloro-4-(trifluoromethoxy)phenyl]benzenesulfonamide
  • 4-bromo-N-[3-chloro-4-(methoxy)phenyl]benzenesulfonamide
  • 4-bromo-N-[3-chloro-4-(ethoxy)phenyl]benzenesulfonamide

Uniqueness

4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C13H9BrClF2NO3S

Molecular Weight

412.63 g/mol

IUPAC Name

4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9BrClF2NO3S/c14-8-1-4-10(5-2-8)22(19,20)18-9-3-6-12(11(15)7-9)21-13(16)17/h1-7,13,18H

InChI Key

RRNSSMYGGUGCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl)Br

Origin of Product

United States

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